molecular formula C20H22N2O3 B5725535 (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine

(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine

Cat. No. B5725535
M. Wt: 338.4 g/mol
InChI Key: OOIXDNFRBXXMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine, also known as DOI, is a potent and selective agonist of the serotonin 5-HT2A receptor. It is a research chemical that has been used extensively in scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes.

Mechanism of Action

(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. This ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of immune function. It has also been shown to induce changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine in lab experiments include its potency and selectivity as a 5-HT2A receptor agonist, as well as its ability to induce hallucinations and altered states of consciousness. However, there are also limitations to its use, including the potential for adverse effects on animal welfare and the need for careful dosing and monitoring to avoid confounding factors.

Future Directions

There are many potential future directions for research on (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine and the 5-HT2A receptor. These include investigating the role of the receptor in the regulation of mood, cognition, and behavior, as well as the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric and neurological disorders. Additionally, there is a need for further research on the safety and efficacy of this compound and other 5-HT2A receptor agonists in animal models and human clinical trials.

Synthesis Methods

(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine can be synthesized by the condensation of 2,3-dimethylindole-1-carboxaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine has been used extensively in scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. It has been shown to induce hallucinations and altered states of consciousness, making it a useful tool for studying the neural basis of perception and cognition. This compound has also been used to investigate the role of the 5-HT2A receptor in the pathophysiology of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

2-(3,4-dimethoxyanilino)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-14(2)22(17-8-6-5-7-16(13)17)20(23)12-21-15-9-10-18(24-3)19(11-15)25-4/h5-11,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIXDNFRBXXMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CNC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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